molecular formula C16H23ClN2O2 B6964278 N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide

Cat. No.: B6964278
M. Wt: 310.82 g/mol
InChI Key: WEQZERSDPAPNAE-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a butanamide chain, which is further modified with a cyclohexyloxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide typically involves a multi-step process. One common synthetic route starts with the chlorination of pyridine to obtain 5-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable alkylating agent to introduce the butanamide chain. The final step involves the etherification of the butanamide with cyclohexanol under acidic or basic conditions to yield the target compound .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the formulation of agrochemicals, such as insecticides or herbicides, due to its potential bioactivity .

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it could inhibit or activate certain pathways involved in cellular signaling, metabolism, or gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-2-15(21-14-6-4-3-5-7-14)16(20)19-11-13-9-8-12(17)10-18-13/h8-10,14-15H,2-7,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQZERSDPAPNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=NC=C(C=C1)Cl)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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